molecular formula C10H10N2O B1213586 (E)-indol-3-ylacetaldoxime

(E)-indol-3-ylacetaldoxime

Cat. No.: B1213586
M. Wt: 174.2 g/mol
InChI Key: ZLIGRGHTISHYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-indol-3-ylacetaldoxime, also known as indole-3-acetaldoxime, is a key intermediate in the biosynthesis of various plant metabolites. It serves as a branching point between primary and secondary metabolism in plants, particularly in Arabidopsis. This compound is involved in the biosynthesis of indole glucosinolates, camalexin, and the plant hormone indole-3-acetic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-indol-3-ylacetaldoxime can be synthesized from tryptophan through the action of cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3. These enzymes catalyze the conversion of tryptophan to indol-3-ylacetaldoxime . The reaction conditions typically involve the presence of these enzymes and suitable cofactors.

Industrial Production Methods

the controlled production of this compound can be achieved through the ethanol-induced expression of CYP79B2 in transgenic plant lines .

Chemical Reactions Analysis

Types of Reactions

(E)-indol-3-ylacetaldoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like silver nitrate for oxidation and reducing agents like sodium borohydride for reduction . The conditions typically involve mild temperatures and neutral pH.

Major Products

The major products formed from these reactions include indole-3-acetaldehyde, indole-3-ethanol, and various substituted indole derivatives .

Scientific Research Applications

(E)-indol-3-ylacetaldoxime has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-indol-3-ylacetaldoxime is unique due to its role as a key branching point in plant metabolism. It serves as a precursor for multiple important metabolites, making it a crucial compound in plant biochemistry .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIGRGHTISHYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001344186
Record name 3-Indoleacetaldoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2776-06-9
Record name Indole-3-acetaldoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2776-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Indoleacetaldoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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